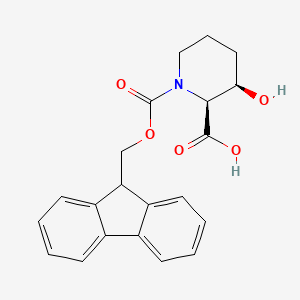![molecular formula C19H22ClNO4 B8057043 Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate](/img/structure/B8057043.png)
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate is a synthetic compound known for its unique structural properties. Its complex molecular makeup contributes to its diverse applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-2-yl propanoic acid, which undergoes a series of transformations.
Protection: The amino group is protected with tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Chloromethylation: A chloromethylation reaction is carried out under controlled conditions, using appropriate chloromethylating agents.
Final Step: The Boc-protected amino acid is then subjected to esterification to form the final product.
Industrial Production Methods
Industrially, this compound is produced using large-scale batch reactors, ensuring high yields and purity. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate can undergo oxidative reactions, particularly at the naphthyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can be employed to remove the Boc protecting group, yielding the free amine.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation or treatment with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of base catalysts.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Free amine derivatives.
Substitution Products: Varied functionalized derivatives based on the nucleophiles used.
Wissenschaftliche Forschungsanwendungen
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate finds applications in diverse scientific fields:
Chemistry: Used as a building block in organic synthesis, particularly in the creation of complex molecular architectures.
Biology: Serves as a precursor for bioactive compounds, enabling the study of biological pathways and functions.
Medicine: Explored for its potential in drug development, especially in designing novel pharmaceuticals targeting specific molecular pathways.
Industry: Utilized in the production of high-performance materials and specialty chemicals.
Wirkmechanismus
The compound exerts its effects through several mechanisms:
Molecular Targets: Interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: Participates in biochemical pathways that influence cellular functions, such as signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-based amino acids
Boc-protected derivatives
Chloromethyl-substituted aromatic compounds
Uniqueness: Its combination of a chloromethyl group with a Boc-protected amino acid and a naphthalene moiety offers a versatile platform for various chemical transformations and applications.
Eigenschaften
IUPAC Name |
chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4/c1-19(2,3)25-18(23)21-16(17(22)24-12-20)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,21,23)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIDTBBGUSLWQR-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride](/img/structure/B8056968.png)


amine](/img/structure/B8056978.png)

![tert-Butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate](/img/structure/B8056989.png)
![2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid](/img/structure/B8057008.png)







